4-(Bromomethyl)oxazole
Overview
Description
4-(Bromomethyl)oxazole is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. It is commonly used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Oxazole derivatives are known to interact with a wide range of biological targets. The specific target can vary greatly depending on the structure of the derivative .
Mode of Action
The mode of action of oxazole derivatives can also vary widely. Some oxazole derivatives are known to inhibit enzymes, while others may interact with receptors or other cellular components .
Biochemical Pathways
Oxazole derivatives can affect a variety of biochemical pathways. For example, some oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of oxazole derivatives can vary greatly depending on their structure. Some oxazole derivatives are known to have good bioavailability .
Result of Action
The molecular and cellular effects of oxazole derivatives can include inhibition of cell growth, induction of apoptosis, disruption of cell signaling pathways, and more .
Action Environment
The action, efficacy, and stability of oxazole derivatives can be influenced by various environmental factors. For example, the presence of certain metal catalysts can influence the synthesis and reactivity of oxazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)oxazole typically involves the bromination of oxazole derivatives. One common method is the bromination of 4-methyl oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives.
Oxidation: The compound can be oxidized to form oxazole carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the bromomethyl group can yield oxazole methanol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced forms.
Scientific Research Applications
4-(Bromomethyl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a key intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
Comparison with Similar Compounds
4-Methyl oxazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)oxazole: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
4-(Hydroxymethyl)oxazole: Contains a hydroxyl group, making it more hydrophilic and less reactive in certain substitution reactions.
Uniqueness: 4-(Bromomethyl)oxazole is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of a wide range of derivatives. Its ability to undergo various chemical transformations with high selectivity and yield sets it apart from other similar compounds.
Properties
IUPAC Name |
4-(bromomethyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAHYLYAIBFWNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657322 | |
Record name | 4-(Bromomethyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065073-37-1 | |
Record name | 4-(Bromomethyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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